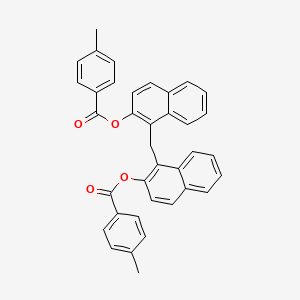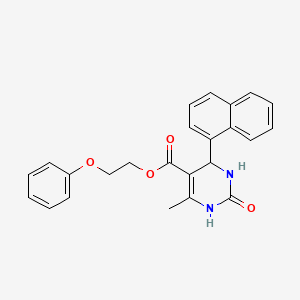![molecular formula C19H16ClN3O3 B10897056 2-(2-{(Z)-[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}phenoxy)acetamide](/img/structure/B10897056.png)
2-(2-{(Z)-[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}phenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-{[1-(4-CHLOROPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}PHENOXY)ACETAMIDE is a synthetic organic compound that belongs to the class of phenoxy acetamides It is characterized by the presence of a chlorophenyl group, a pyrazole ring, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{[1-(4-CHLOROPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}PHENOXY)ACETAMIDE typically involves the following steps:
Formation of the pyrazole ring: This is achieved by reacting 4-chlorophenylhydrazine with ethyl acetoacetate under reflux conditions to form 1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazole.
Condensation reaction: The pyrazole derivative is then subjected to a condensation reaction with 2-hydroxybenzaldehyde to form the corresponding Schiff base.
Acetamide formation: The Schiff base is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to yield the final product, 2-(2-{[1-(4-CHLOROPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}PHENOXY)ACETAMIDE.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2-{[1-(4-CHLOROPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}PHENOXY)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted phenoxy acetamides.
Scientific Research Applications
2-(2-{[1-(4-CHLOROPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}PHENOXY)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anti-inflammatory and analgesic properties.
Pharmacology: The compound is investigated for its potential as an antimicrobial agent.
Biology: Research is ongoing to explore its effects on various biological pathways and its potential as a therapeutic agent.
Industry: It is used as an intermediate in the synthesis of other pharmacologically active compounds.
Mechanism of Action
The mechanism of action of 2-(2-{[1-(4-CHLOROPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}PHENOXY)ACETAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in inflammatory and microbial processes.
Pathways Involved: It modulates pathways related to inflammation and microbial growth, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Phenoxy acetamide derivatives: Compounds with similar structures but different substituents on the phenoxy or acetamide moieties.
Pyrazole derivatives: Compounds containing the pyrazole ring with various substituents.
Uniqueness
2-(2-{[1-(4-CHLOROPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}PHENOXY)ACETAMIDE is unique due to its specific combination of a chlorophenyl group, a pyrazole ring, and an acetamide moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C19H16ClN3O3 |
|---|---|
Molecular Weight |
369.8 g/mol |
IUPAC Name |
2-[2-[(Z)-[1-(4-chlorophenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]phenoxy]acetamide |
InChI |
InChI=1S/C19H16ClN3O3/c1-12-16(10-13-4-2-3-5-17(13)26-11-18(21)24)19(25)23(22-12)15-8-6-14(20)7-9-15/h2-10H,11H2,1H3,(H2,21,24)/b16-10- |
InChI Key |
HSHLUWMBEMQXLB-YBEGLDIGSA-N |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C\C2=CC=CC=C2OCC(=O)N)C3=CC=C(C=C3)Cl |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=CC=CC=C2OCC(=O)N)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(5-amino-8-bromo-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(1,3-benzothiazol-2-yl)acetamide](/img/structure/B10896978.png)
![5-(benzyloxy)-3-{(E)-[2-(2,4-dinitrophenyl)hydrazinylidene]methyl}-1H-indole](/img/structure/B10896983.png)
![N-[4-chloro-1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-2-[(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B10896991.png)
![1-ethyl-N-[2-fluoro-5-(trifluoromethyl)phenyl]-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B10896995.png)
![5-[(3-hydroxypropyl)amino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B10896998.png)
![3,3'-sulfanediylbis[N-(4-ethoxy-2-nitrophenyl)propanamide]](/img/structure/B10896999.png)


![(Diethylamino)methyl 4-{[(4-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B10897017.png)
![1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-2-[(4-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]ethanone](/img/structure/B10897033.png)
![(2E)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-2-cyano-N-phenylprop-2-enamide](/img/structure/B10897040.png)
![(2E)-2-(4-{2-[(4-bromo-3-chlorophenyl)amino]-2-oxoethoxy}-3-methoxybenzylidene)hydrazinecarboxamide](/img/structure/B10897049.png)
![2-{4-Amino-6-[2-(4-methoxyphenyl)vinyl]-1,3,5-triazin-2-yl}phenol](/img/structure/B10897063.png)

